molecular formula C15H10F4N2O4 B11082209 N-[4-fluoro-3-(trifluoromethyl)phenyl]-4-methoxy-3-nitrobenzamide

N-[4-fluoro-3-(trifluoromethyl)phenyl]-4-methoxy-3-nitrobenzamide

Cat. No.: B11082209
M. Wt: 358.24 g/mol
InChI Key: LIOBMLPBXAKZMS-UHFFFAOYSA-N
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Description

N-[4-fluoro-3-(trifluoromethyl)phenyl]-4-methoxy-3-nitrobenzamide, also known by its chemical formula C{14}H~{8}F~{4}N~{2}O~{4}, is a fascinating compound with diverse applications. Let’s explore its properties and uses.

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves several steps. One common approach is the Suzuki–Miyaura coupling, which joins aryl or heteroaryl boronates with aryl or heteroaryl halides. In this case, the trifluoromethyl-substituted phenylboronic acid can react with 4-fluoro-3-iodonitrobenzene to form the desired product .

Reaction Conditions:: The reaction typically occurs under mild conditions using a palladium catalyst and a base. The choice of solvent and ligands influences the yield and selectivity.

Industrial Production:: While research laboratories often use custom syntheses, industrial production may involve large-scale processes with optimized conditions. specific industrial methods for this compound are not widely documented.

Chemical Reactions Analysis

Reactions::

    Arylation: The compound can undergo arylation reactions, where an aryl group is introduced. For example, it can participate in Suzuki–Miyaura cross-coupling reactions.

    Nitration: The nitro group allows for further functionalization, such as nitration.

    Reduction: Reduction of the nitro group can yield an amino derivative.

Common Reagents::

    Palladium catalysts: Used in Suzuki–Miyaura coupling.

    Boron reagents: Essential for the formation of the aryl–boron bond.

Major Products:: The major product of the Suzuki–Miyaura coupling is N-[4-fluoro-3-(trifluoromethyl)phenyl]-4-methoxybenzamide.

Scientific Research Applications

This compound finds applications in various fields:

    Medicine: It may have potential as a drug candidate due to its unique structure.

    Chemistry: Researchers study its reactivity and use it as a building block for more complex molecules.

    Industry: Its derivatives could be valuable in materials science or agrochemicals.

Mechanism of Action

The exact mechanism of action remains an active area of research. It likely interacts with specific molecular targets, affecting cellular processes.

Properties

Molecular Formula

C15H10F4N2O4

Molecular Weight

358.24 g/mol

IUPAC Name

N-[4-fluoro-3-(trifluoromethyl)phenyl]-4-methoxy-3-nitrobenzamide

InChI

InChI=1S/C15H10F4N2O4/c1-25-13-5-2-8(6-12(13)21(23)24)14(22)20-9-3-4-11(16)10(7-9)15(17,18)19/h2-7H,1H3,(H,20,22)

InChI Key

LIOBMLPBXAKZMS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)F)C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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